2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775943
InChI: InChI=1S/C14H12BrN3OS/c1-9-8-20-14(16-9)17-13(19)7-18-6-5-10-11(15)3-2-4-12(10)18/h2-6,8H,7H2,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H12BrN3OS
Molecular Weight: 350.24 g/mol

2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14775943

Molecular Formula: C14H12BrN3OS

Molecular Weight: 350.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C14H12BrN3OS
Molecular Weight 350.24 g/mol
IUPAC Name 2-(4-bromoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H12BrN3OS/c1-9-8-20-14(16-9)17-13(19)7-18-6-5-10-11(15)3-2-4-12(10)18/h2-6,8H,7H2,1H3,(H,16,17,19)
Standard InChI Key UJIMUFPIHBSFTO-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. For example, indole derivatives can be synthesized through various methods, including the Fisher indole synthesis or through the use of thiosemicarbazones as intermediates, which can undergo cyclization reactions to form thiazole derivatives .

Potential Biological Activities

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Thiazole derivatives also exhibit a range of biological activities, such as antimicrobial and antifungal effects. The combination of these moieties could potentially enhance or modify these activities.

Research Findings and Applications

While specific research findings on 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide are not available, similar compounds have shown promise in medicinal chemistry. For instance, indole-based compounds have been explored as xanthine oxidase inhibitors, which are useful in treating conditions like gout .

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of related compounds and their properties:

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
Indole DerivativesVariesVariesAnti-inflammatory, anticancer
Thiazole DerivativesVariesVariesAntimicrobial, antifungal
2-(5-bromo-1H-indol-3-yl)acetamideC10H9BrN2O246.09 g/molPotential anticancer properties

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